5-Chloro-1H-indazol-6-amine
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Overview
Description
5-Chloro-1H-indazol-6-amine: is a heterocyclic aromatic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Mechanism of Action
Target of Action
5-Chloro-1H-indazol-6-amine is a derivative of the heterocyclic compound indazole . Indazole and its derivatives have been found to have a wide variety of biological properties, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . .
Mode of Action
It is known that indazole derivatives can interact with various biological targets, leading to a range of effects . For example, some indazole derivatives have been found to inhibit cell growth, suggesting that they may interact with cellular targets involved in cell proliferation .
Biochemical Pathways
Given the broad range of biological activities associated with indazole derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 1676 .
Result of Action
One study found that a compound with a similar structure was able to inhibit cell growth with gi 50 values in the 0041–336 μM range, being very effective against colon and melanoma cell lines .
Action Environment
It is known that the compound should be stored at 28 c for optimal stability .
Biochemical Analysis
Biochemical Properties
Indazole derivatives, which 5-Chloro-1H-indazol-6-amine is a part of, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, certain indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .
Cellular Effects
This compound has been found to inhibit cell growth, particularly in colon and melanoma cell lines This suggests that it may have potential as an anticancer agent
Molecular Mechanism
It is known that indazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-indazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form the intermediate, which is then cyclized to produce the desired indazole derivative. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Chloro-1H-indazol-6-amine is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological studies due to its potential as an enzyme inhibitor and its ability to interact with biological targets. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicinal chemistry, this compound is explored for its potential anticancer, anti-inflammatory, and antimicrobial properties. It serves as a lead compound in drug discovery and development .
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and other industrial products .
Comparison with Similar Compounds
- 5-Bromo-1H-indazol-6-amine
- 5-Fluoro-1H-indazol-6-amine
- 5-Methyl-1H-indazol-6-amine
Comparison: 5-Chloro-1H-indazol-6-amine is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different reactivity and biological activity. The chlorine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
5-chloro-1H-indazol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSUVQXJCAJWPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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